

Peramivir vs. Standard-of-Care in Hospitalized Influenza Patients: A Comparative Efficacy Guide

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Compound Name: *Peramivir*

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An objective analysis of clinical data on the intravenous neuraminidase inhibitor, **peramivir**, compared to standard-of-care treatments for hospitalized individuals with influenza. This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the current evidence, including detailed experimental protocols and comparative efficacy data.

Executive Summary

Influenza continues to pose a significant global health threat, with seasonal epidemics leading to substantial hospitalizations and mortality. While oral neuraminidase inhibitors, such as oseltamivir, form the cornerstone of standard-of-care for hospitalized patients, the intravenous administration of **peramivir** offers a potential alternative, particularly for patients who are unable to take oral medication. This guide synthesizes findings from key clinical trials and meta-analyses to provide a comparative assessment of the efficacy of **peramivir** against standard-of-care treatments in the hospitalized influenza patient population. The available evidence suggests that while **peramivir** is generally safe and well-tolerated, its superiority over standard-of-care in terms of clinical efficacy in hospitalized patients has not been definitively established, with many studies showing similar outcomes.

Comparative Efficacy Data

The following tables summarize key quantitative data from comparative studies of **peramivir** and standard-of-care (primarily oseltamivir) in hospitalized influenza patients.

Table 1: Time to Clinical Resolution/Stability

Study / Analysis	Treatment Arms	Patient Population	Outcome Measure	Results	p-value
Ison MG, et al. (2013)[1]	Peramivir	Hospitalized adults with seasonal influenza	Median time to clinical stability	23.7h	0.306
	200mg,			(200mg),	
	Peramivir			37.0h	
	400mg,			(400mg),	
	Oseltamivir			28.1h	
	75mg			(Oseltamivir)	
de Jong MD, et al. (2014) [2]	Peramivir	Hospitalized patients with confirmed influenza	Median time to clinical resolution	42.5 hours	0.97
	600mg + SOC vs. Placebo + SOC			(Peramivir) vs. 49.5 hours (Placebo)	
Lee JH, et al. (2020)[3]	Peramivir (standard & high dose)	Hospitalized adults with seasonal influenza	Defervescence rate within 3 days	66.5%	0.141
	vs. Oseltamivir			(standard dose), 57.1% (high dose), 71.5% (Oseltamivir)	
Gao Y, et al. (2024)[4]	Peramivir vs. Standard Care	Hospitalized patients with severe influenza	Time to symptom alleviation (days)	-0.05 days (vs. standard care)	-

Table 2: Duration of Hospitalization and Mortality

Study / Analysis	Treatment Arms	Patient Population	Outcome Measure	Results	p-value
Lee JH, et al. (2020)[3]	Peramivir (standard & high dose) vs. Oseltamivir	Hospitalized adults with seasonal influenza	Mean duration of hospital stay (days)	10.65 (standard dose), 14.12 (high dose), 13.28 (Oseltamivir)	0.129
Lee JH, et al. (2020)	Peramivir (standard & high dose) vs. Oseltamivir	Hospitalized adults with seasonal influenza	30-day mortality	No significant difference between groups	-
Gao Y, et al. (2024) (Meta-analysis)	Peramivir vs. Standard Care	Hospitalized patients with severe influenza	Mean difference in duration of hospital stay (days)	-1.73 days	-
Gao Y, et al. (2024) (Meta-analysis)	Oseltamivir vs. Standard Care	Hospitalized patients with severe influenza	Mean difference in duration of hospital stay (days)	-1.63 days	-

Table 3: Virological Outcomes

Study / Analysis	Treatment Arms	Patient Population	Outcome Measure	Results	p-value
de Jong MD, et al. (2014)	Peramivir 600mg + SOC vs. Placebo + SOC	Hospitalized patients with confirmed influenza	Reduction in viral shedding	Greater reduction with peramivir, but not statistically significant	-
Ison MG, et al. (2013)	Peramivir 200mg, Peramivir 400mg, Oseltamivir 75mg	Hospitalized adults with seasonal influenza	Change in viral titres (Influenza B)	More rapid decrease with peramivir	-

Experimental Protocols of Key Studies

Ison MG, et al. (2013): A Clinical Trial of Intravenous Peramivir Compared with Oral Oseltamivir

- Study Design: A randomized, multicenter clinical trial conducted over three interpandemic influenza seasons.
- Patient Population: 137 hospitalized patients with suspected acute influenza. Confirmed influenza in 122 patients.
- Treatment Arms:
 - Intravenous **peramivir** 200 mg once daily for 5 days.
 - Intravenous **peramivir** 400 mg once daily for 5 days.
 - Oral oseltamivir 75 mg twice daily for 5 days.
- Primary Endpoint: Time to clinical stability, defined as the time from the start of treatment until the patient was afebrile and all respiratory and constitutional symptoms were either

absent or mild for at least 24 hours.

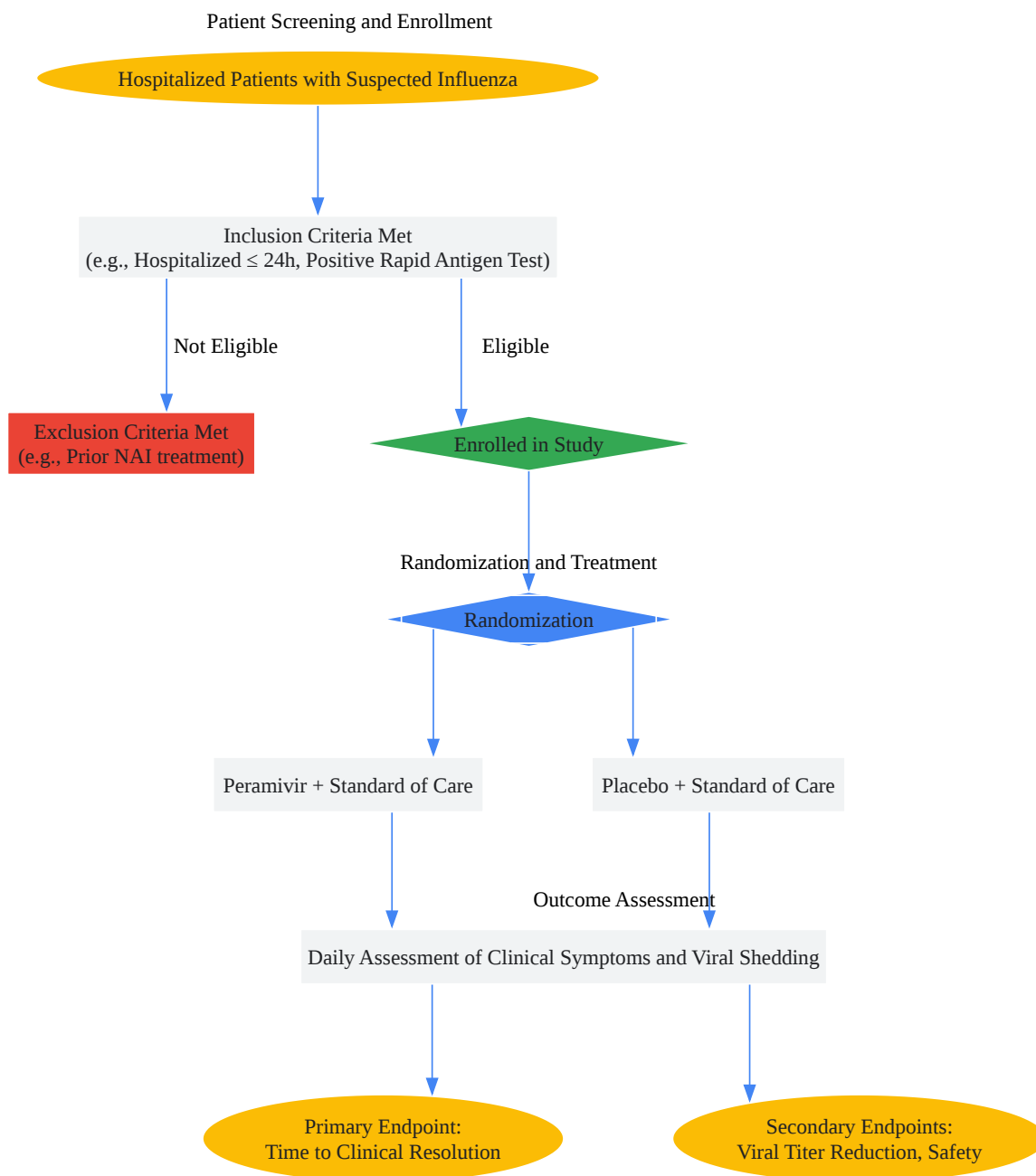
- Key Secondary Endpoint: Quantitative changes in viral titres from nasopharyngeal specimens.

de Jong MD, et al. (2014): Evaluation of Intravenous Peramivir for Treatment of Influenza in Hospitalized Patients

- Study Design: A randomized, double-blind, placebo-controlled phase 3 clinical trial.
- Patient Population: 405 enrolled patients hospitalized with suspected influenza, with 338 having confirmed influenza.
- Treatment Arms:
 - Intravenous **peramivir** (600 mg once daily) for 5 days, added to the institution's standard of care (SOC).
 - Placebo, added to the institution's SOC.
- Primary Endpoint: Time to clinical resolution, defined as the time from the start of study drug infusion until the patient's temperature was $\leq 37.2^{\circ}\text{C}$ and all influenza symptoms were either absent or mild for a continuous 24-hour period.
- Key Secondary Endpoint: Change in viral shedding from baseline.

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of patient progression in the key clinical trials cited.



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Caption: Workflow of a randomized controlled trial comparing **peramivir** to standard-of-care.

Discussion and Conclusion

The collective evidence from randomized controlled trials and meta-analyses indicates that intravenous **peramivir** has a safety profile comparable to standard-of-care treatments for hospitalized influenza patients. In terms of efficacy, while some studies suggest a potential for a modest reduction in the duration of hospitalization, similar to that observed with oseltamivir, a significant clinical benefit over standard-of-care has not been consistently demonstrated.

A meta-analysis did suggest that intravenous **peramivir** might lead to a faster alleviation of fever compared to oral oseltamivir. However, a large, placebo-controlled trial did not show a significant difference in the time to clinical resolution when **peramivir** was added to the standard of care.

For virological outcomes, **peramivir** has been shown to reduce viral shedding, although not always to a statistically significant degree compared to placebo plus standard of care. One study noted a more rapid decrease in viral titers for influenza B with **peramivir** treatment.

In conclusion, **peramivir** represents a viable treatment option for hospitalized influenza patients, particularly when intravenous administration is preferred. However, the existing data do not strongly support its superiority over standard-of-care neuraminidase inhibitors like oseltamivir in the general hospitalized population. Further research may be warranted to identify specific patient subgroups who might derive a greater benefit from intravenous **peramivir** therapy.

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